2-(1-Methylpyrrolidin-3-yl)acetic acid

Description

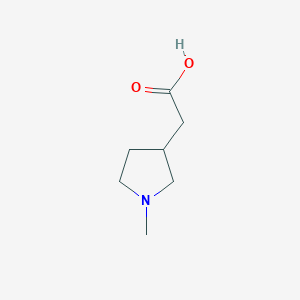

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZULSXLGWEQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598383 | |

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-77-7 | |

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methylpyrrolidin 3 Yl Acetic Acid

Diverse Synthetic Routes to 2-(1-Methylpyrrolidin-3-yl)acetic Acid

The synthesis of this compound can be approached through various synthetic strategies, often leveraging well-established methods for the construction and functionalization of the pyrrolidine (B122466) ring.

Enantioselective Synthesis Strategies for this compound

The presence of a stereocenter at the C3-position of the pyrrolidine ring necessitates the use of enantioselective synthetic methods to obtain optically pure isomers, which is often crucial for achieving desired biological activity.

One common approach involves the utilization of the chiral pool, employing readily available chiral starting materials such as (S)- or (R)-proline and their derivatives. For instance, a multi-step synthesis can be envisioned starting from a protected 4-hydroxyproline derivative. The hydroxyl group can be converted into a suitable leaving group, followed by nucleophilic substitution with a two-carbon synthon, such as a cyanide or a malonate ester. Subsequent reduction and manipulation of the functional groups would lead to the desired 3-substituted pyrrolidine acetic acid derivative. The inherent chirality of the starting material directs the stereochemistry of the final product.

Asymmetric catalysis represents another powerful tool for the enantioselective synthesis of substituted pyrrolidines. nih.gov For example, asymmetric Michael addition reactions can be employed to introduce the acetic acid side chain precursor to a suitable α,β-unsaturated pyrrolidinone derivative. researchgate.netrsc.org Chiral organocatalysts or metal complexes can facilitate the conjugate addition in a highly stereocontrolled manner. researchgate.net Subsequent reduction of the lactam and N-methylation would furnish the target compound.

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and α,β-unsaturated esters can be rendered enantioselective through the use of chiral ligands or auxiliaries, providing a direct route to highly functionalized pyrrolidines that can be converted to the desired acetic acid derivative. nih.gov

Chemo- and Regioselective Approaches in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when dealing with multifunctional intermediates. For instance, in multi-step syntheses, the selective protection and deprotection of functional groups are essential to ensure that reactions occur at the desired positions.

The regioselective functionalization of the pyrrolidine ring is a key challenge. Metal-catalyzed C-H activation strategies are emerging as powerful methods for the direct and regioselective introduction of substituents onto heterocyclic scaffolds. While specific examples for this compound are not extensively documented, the principles of directing group-assisted C-H functionalization could be applied to selectively introduce the acetic acid moiety at the C3-position of an N-methylpyrrolidine precursor. The regioselectivity of such reactions is often controlled by the choice of catalyst, ligand, and directing group. nih.gov

Derivatization and Analog Development of this compound

The carboxylic acid group and the pyrrolidine ring of this compound provide versatile handles for further chemical modifications, enabling the synthesis of a wide range of derivatives and analogs for structure-activity relationship (SAR) studies.

Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of this compound can be readily converted into a variety of ester and amide derivatives using standard organic synthesis protocols.

Esterification: Ester derivatives can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions (Fischer esterification). chemguide.co.ukmedcraveonline.commedcraveonline.com Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then reacts readily with an alcohol to yield the ester. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used to facilitate the direct coupling of the carboxylic acid with an alcohol. medcraveonline.commedcraveonline.com

| Reagent/Method | Description |

| Fischer Esterification | Reaction with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk |

| Acyl Chloride Formation | Conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol. |

| Coupling Agents (e.g., DCC, EDC) | Facilitate direct condensation of the carboxylic acid and alcohol. masterorganicchemistry.com |

Amidation: Amide derivatives are typically synthesized by coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, this can be achieved by first converting the carboxylic acid to an activated species like an acyl chloride or by using peptide coupling reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org These coupling agents are widely used in peptide synthesis and are highly efficient for forming amide bonds. nih.gov

| Reagent/Method | Description |

| Acyl Chloride Formation | Reaction of the derived acyl chloride with a primary or secondary amine. |

| Peptide Coupling Reagents (e.g., DCC, EDC, HATU) | Promote the direct formation of an amide bond from the carboxylic acid and amine. masterorganicchemistry.com |

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring of this compound can be subjected to various chemical transformations to generate analogs with altered steric and electronic properties.

N-Demethylation and Re-alkylation: The N-methyl group can be removed using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis to yield the secondary amine. This free amine can then be re-alkylated with a variety of alkyl halides or other electrophiles to introduce different substituents on the nitrogen atom.

Ring Functionalization: Further functionalization of the pyrrolidine ring can be achieved through various reactions. For instance, oxidation of the nitrogen atom can lead to the corresponding N-oxide, which may exhibit different physicochemical and biological properties. Additionally, reactions at the α-carbon to the nitrogen are possible.

Ring Expansion and Opening: Although more complex, ring expansion reactions could potentially be employed to convert the pyrrolidine ring into a larger piperidine ring. Conversely, ring-opening reactions could be utilized to generate acyclic amino acid derivatives.

Exploration of Salt Forms and their Implications in Research

The basic nitrogen atom of the pyrrolidine ring allows for the formation of various acid addition salts. The choice of the salt form can significantly impact the physicochemical properties of the compound, such as its solubility, stability, and crystallinity, which are critical parameters in research and development.

The most common salt form is the hydrochloride salt, which is readily prepared by treating a solution of the free base with hydrochloric acid. sigmaaldrich.com Other inorganic acids (e.g., sulfuric acid, phosphoric acid) and organic acids (e.g., methanesulfonic acid, tartaric acid, citric acid) can also be used to form different salts. nih.gov

The selection of a particular salt form is often guided by the desired properties for a specific application. For instance, in preclinical studies, a highly soluble salt form might be preferred to facilitate formulation and administration. The crystalline nature of different salts can also be important for purification and handling. A comparative study of different salt forms would typically involve their synthesis and characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to assess their crystalline nature and thermal stability.

| Salt Former | Potential Properties |

| Hydrochloric acid | Commonly used, often crystalline and water-soluble. sigmaaldrich.com |

| Sulfuric acid | Can form mono- or di-basic salts. |

| Tartaric acid | Can be used for chiral resolution of racemic mixtures. |

| Methanesulfonic acid | Often provides good crystallinity and solubility. |

Reaction Mechanisms Associated with this compound Synthesis and Functionalization

The synthesis and functionalization of this compound involve a variety of reaction mechanisms that are fundamental to organic chemistry. The construction of the substituted pyrrolidine ring and the subsequent transformations of the carboxylic acid moiety are guided by principles of nucleophilic and electrophilic interactions, as well as catalysis. This section provides a detailed examination of the plausible reaction mechanisms involved in the formation of the target molecule and its common derivatives.

Synthesis of the Pyrrolidine Ring System

While specific industrial syntheses of this compound are often proprietary, a plausible and common approach for the construction of 3-substituted pyrrolidine rings involves the reductive amination of a 1,4-dicarbonyl compound. A likely precursor for this synthesis is 3-acetyl-dihydrofuran-2(3H)-one.

The mechanism for this transformation can be described as follows:

Ring Opening and Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the ketone carbonyl of 3-acetyl-dihydrofuran-2(3H)-one. This is followed by the opening of the lactone ring, which is facilitated by the amine. The intermediate then undergoes dehydration to form an iminium ion, which can exist in equilibrium with its enamine tautomer.

Intramolecular Cyclization (Mannich-type reaction): The enamine then acts as a nucleophile in an intramolecular cyclization, attacking the ester carbonyl. This step forms the five-membered pyrrolidine ring.

Reduction: The resulting cyclic intermediate, which contains a ketone and an ester group, is then subjected to reduction. A reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed to reduce the ketone to a hydroxyl group.

Decarboxylation and Further Reduction: Subsequent acidic workup can lead to the decarboxylation of the β-keto acid derivative, and further reduction steps would yield the final this compound.

An alternative mechanistic approach for the synthesis of the pyrrolidine ring is through a Michael addition. This would involve the conjugate addition of methylamine to an appropriate α,β-unsaturated dicarbonyl compound, followed by intramolecular cyclization and reduction.

Functionalization of the Carboxylic Acid Group

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amide bond formation.

Esterification

The conversion of this compound to its corresponding esters, for instance, methyl 2-(1-methylpyrrolidin-3-yl)acetate, is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol (e.g., methanol) then acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: Finally, a base (such as water or the alcohol) deprotonates the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid. |

| 2 | Nucleophilic attack by the alcohol on the protonated carbonyl carbon. |

| 3 | Proton transfer from the attacking alcohol to a hydroxyl group. |

| 4 | Elimination of a water molecule. |

| 5 | Deprotonation to form the final ester. |

Amide Bond Formation

The formation of an amide from this compound and an amine is a crucial reaction in medicinal chemistry. Due to the basicity of amines, direct reaction with a carboxylic acid results in an acid-base reaction, forming a stable carboxylate-ammonium salt. Therefore, coupling agents are necessary to activate the carboxylic acid.

Mechanism with Carbodiimide Coupling Agents (e.g., DCC, EDC)

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used coupling agents. The general mechanism is as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the carboxylic acid.

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide and Urea Byproduct: The tetrahedral intermediate collapses, forming the amide bond and a stable urea byproduct (dicyclohexylurea or a water-soluble urea derivative in the case of EDC).

To suppress side reactions and reduce the risk of racemization at adjacent chiral centers, additives like 1-hydroxybenzotriazole (HOBt) are often used. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less reactive and more selective towards the desired amine.

| Step | Description |

| 1 | Activation of the carboxylic acid by the carbodiimide to form an O-acylisourea. |

| 2 | (Optional) Reaction with HOBt to form an activated ester. |

| 3 | Nucleophilic attack by the amine on the activated species. |

| 4 | Formation of the amide and the urea byproduct. |

The understanding of these reaction mechanisms is critical for the rational design of synthetic routes to this compound and its derivatives, allowing for the optimization of reaction conditions and the prediction of potential byproducts.

Advanced Spectroscopic and Structural Elucidation of 2 1 Methylpyrrolidin 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 2-(1-Methylpyrrolidin-3-yl)acetic Acid

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including the assignment of stereochemistry. For this compound, which possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, NMR techniques are crucial for differentiating between the (R) and (S) enantiomers.

Detailed ¹H and ¹³C NMR analyses, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the complete assignment of all proton and carbon signals. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the pyrrolidine ring and the adjacent acetic acid moiety would provide initial structural information. The proton at the chiral center (C3) is of particular interest, and its coupling to neighboring protons can offer insights into the relative stereochemistry.

The stereochemical assignment can be further solidified through the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which will exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. While specific experimental data for this compound is not widely available in the public domain, a hypothetical ¹³C NMR chemical shift table based on the analysis of related structures is presented below. docbrown.info

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Atom | Hypothetical Chemical Shift (ppm) |

| C=O | 175-180 |

| CH₂ (acetic acid) | 40-45 |

| C3 (pyrrolidine) | 35-40 |

| C2, C5 (pyrrolidine) | 55-65 |

| C4 (pyrrolidine) | 25-30 |

| N-CH₃ | 40-45 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula of C₇H₁₃NO₂. uni.lu

The fragmentation pattern observed in the mass spectrum can offer significant structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, cleavage of the pyrrolidine ring, and loss of the N-methyl group. Analysis of these fragments helps to piece together the structure of the parent molecule. chemguide.co.uk

In the context of pharmaceutical development and quality control, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for impurity profiling. merckmillipore.com This technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry to identify and quantify trace-level impurities that may arise from the synthesis or degradation of this compound. While specific experimental impurity data is not publicly available, predicted collision cross-section (CCS) values for various adducts of the compound can be calculated, which can aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 144.10192 | 131.1 |

| [M+Na]⁺ | 166.08386 | 137.7 |

| [M-H]⁻ | 142.08736 | 131.7 |

Data sourced from predicted values and may not represent experimental results. uni.lu

Vibrational Spectroscopy (FTIR, Raman) in Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule. For this compound, these techniques can confirm the presence of key functional groups and offer insights into its conformational isomers in different states (solid, liquid, or in solution).

Raman spectroscopy, which is complementary to FTIR, is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the pyrrolidine ring. rsc.org The combination of FTIR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecule's conformational preferences. While a dedicated spectrum for this compound is not readily found, the expected vibrational modes can be inferred from the analysis of related carboxylic acids and pyrrolidine derivatives. researchgate.netias.ac.in

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts/Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or one of its salts (e.g., hydrochloride or hydrobromide) would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can unambiguously determine the absolute stereochemistry if a suitable heavy atom is present or if it is crystallized as a salt with a known chiral counter-ion. The crystal structure would also reveal the details of intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding the physical properties of the solid material. While crystal structure data for the specific title compound is not available in open-access databases, studies on closely related pyrrolidine derivatives demonstrate the power of this technique in elucidating their complex three-dimensional structures.

Computational Chemistry and Theoretical Studies on 2 1 Methylpyrrolidin 3 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(1-Methylpyrrolidin-3-yl)acetic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For this compound, these calculations can provide a detailed picture of its geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

DFT methods are employed to solve the Schrödinger equation for the molecule, yielding its optimized geometry and electronic wavefunction. From this, a variety of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, highlighting their susceptibility to electrophilic attack, and a positive potential (blue) around the acidic proton and the N-methyl group.

Natural Bond Orbital (NBO) analysis can further refine this picture by describing the delocalization of electron density and the nature of bonding within the molecule. This can reveal hyperconjugative interactions that contribute to the molecule's stability.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

While quantum chemical calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, including its conformational flexibility and interactions with its environment.

MD simulations model the molecule as a collection of atoms connected by bonds, with their movements governed by a force field—a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a detailed movie of the molecule's dynamics.

For this compound, a key application of MD simulations is conformational analysis. The pyrrolidine (B122466) ring can adopt various puckered conformations, and the acetic acid side chain can rotate around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in isolation.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules, typically water. These simulations can reveal the structure of the solvation shell around the molecule, identifying specific hydrogen bonding patterns between the carboxylic acid and amine groups and the surrounding water molecules. The calculated solvation free energy provides a measure of the molecule's solubility.

The following table outlines the types of insights that could be gained from MD simulations of this compound.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of stable conformers and their relative energies. | Understanding the 3D shapes the molecule can adopt. |

| Solvent Radial Distribution Functions | Probability of finding solvent molecules at a certain distance from solute atoms. | Characterizing the structure of the hydration shell. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with solvent. | Quantifying the specific interactions that contribute to solubility. |

| Root Mean Square Deviation (RMSD) | Measure of the molecule's structural stability over time. | Assessing the flexibility of the molecule. |

Structure-Activity Relationship (SAR) Modeling for this compound and Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential in drug discovery for optimizing lead compounds and designing new molecules with improved potency and selectivity.

Given that many pyrrolidine-containing compounds are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), it is plausible that this compound and its analogues could also exhibit such activity. unimi.itnih.govnih.gov In a hypothetical SAR study, a series of analogues would be synthesized, varying the substituents on the pyrrolidine ring and modifying the acetic acid moiety. The biological activity of these compounds would then be measured.

A QSAR model would then be developed by calculating a range of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net

A successful QSAR model can:

Identify the key molecular properties that govern the biological activity.

Predict the activity of new, unsynthesized analogues.

Provide insights into the nature of the binding site of the biological target.

For instance, a QSAR model for a series of this compound analogues might reveal that a certain size and hydrophobicity of a substituent at a particular position on the pyrrolidine ring are crucial for high affinity to a specific nAChR subtype.

The table below presents a hypothetical set of data for an SAR study of analogues of this compound, illustrating the kind of information that would be used in QSAR modeling.

| Analogue | Modification | LogP (Predicted) uni.lu | Molecular Weight (g/mol) | Predicted Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Compound 1 (Parent) | - | -2.1 | 143.18 | 150 |

| Analogue A | N-Ethyl instead of N-Methyl | -1.8 | 157.21 | 120 |

| Analogue B | Carboxylic acid to Ester | -0.5 | 157.21 | 350 |

| Analogue C | 4-Fluoro substitution on pyrrolidine ring | -2.0 | 161.17 | 95 |

In Vitro Biological Activity and Pharmacological Investigation of 2 1 Methylpyrrolidin 3 Yl Acetic Acid

Evaluation of Interactions with Neurotransmitter Systems (In Vitro Models)

Comprehensive searches of scientific literature and patent databases did not yield specific in vitro studies investigating the direct interactions of 2-(1-Methylpyrrolidin-3-yl)acetic acid with neurotransmitter systems.

Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)

There is no publicly available data from in vitro receptor binding assays to characterize the affinity of this compound for specific G-protein coupled receptors or ion channels involved in neurotransmission.

Neurotransmitter Uptake Inhibition Studies

Information from in vitro studies assessing the potential of this compound to inhibit the reuptake of neurotransmitters such as serotonin (B10506), dopamine (B1211576), or norepinephrine (B1679862) is not available in the reviewed literature.

Enzymatic Activity Modulation (e.g., related to neurotransmitter metabolism)

No dedicated studies on the modulatory effects of this compound on the activity of key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase or monoamine oxidase, were identified.

Immunomodulatory Effects and Toll-Like Receptor (TLR) Interactions (In Vitro Models)

Significant research has been conducted on the immunomodulatory properties of this compound, identified in some studies as TAC5-a. This research highlights its role as an antagonist of endosomal Toll-like receptors (TLRs), which are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. bldpharm.com

TLR7/8 Receptor Binding and Functional Assays

In vitro functional assays have demonstrated that this compound (TAC5-a) acts as an antagonist of TLR7 and TLR8. bldpharm.com These receptors are typically activated by single-stranded RNA from viruses or synthetic compounds like imiquimod (B1671794) (TLR7), TL8-506 (TLR8), and R848 (TLR7/8). bldpharm.com

Functional studies in THP-1 derived macrophage cell lines showed that TAC5-a significantly inhibits the signaling pathways induced by TLR7 and TLR8 agonists. The compound's antagonistic activity was quantified by its ability to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), following stimulation with specific TLR ligands. bldpharm.com The research indicates that TAC5-a is specific for endosomal TLRs (including TLR3, TLR7, TLR8, and TLR9) and does not affect signaling from cell-surface TLRs like TLR1/2, TLR2/6, or TLR4. bldpharm.com

Cytokine Production Profiling in Cell Lines

The immunomodulatory effect of this compound (TAC5-a) has been characterized by its impact on cytokine production in immune cells.

In vitro experiments using THP-1 derived macrophages demonstrated that TAC5-a significantly inhibits the secretion of the pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6). bldpharm.com This inhibition was observed when the cells were stimulated with various TLR7 and TLR8 ligands. The inhibitory effect on TNF-α secretion was shown to be concentration-dependent. bldpharm.com These findings underscore the compound's potential to suppress inflammatory responses mediated by TLR7 and TLR8 activation.

Table 1: Inhibitory Effect of this compound (TAC5-a) on TNF-α Secretion

| Cell Line | TLR Ligand (Receptor) | Effect of TAC5-a |

|---|---|---|

| THP-1 derived macrophages | Imiquimod (TLR7) | Significant inhibition of TNF-α secretion bldpharm.com |

| THP-1 derived macrophages | TL8-506 (TLR8) | Significant inhibition of TNF-α secretion bldpharm.com |

| THP-1 derived macrophages | R848 (TLR7/8) | Significant inhibition of TNF-α secretion bldpharm.com |

Pathway Analysis of Immune Cell Activation

No studies were found that investigated the effects of this compound on the activation pathways of immune cells. Research in this area would typically involve assays to measure cytokine production (e.g., IL-2, TNF-α, IFN-γ), expression of cell surface markers (e.g., CD25, CD69), and the activation of key signaling pathways (e.g., NF-κB, MAPK) in various immune cell types such as T cells, B cells, and macrophages upon exposure to the compound.

Other Exploratory In Vitro Biological Screenings

A thorough search did not yield any publications detailing broad in vitro biological screenings of this compound. Such exploratory studies are crucial in early-stage drug discovery to identify potential biological targets and therapeutic areas for a new chemical entity. These screenings often involve testing the compound against a wide panel of assays, including receptor binding assays, enzyme inhibition assays, and cell-based functional assays, to uncover any potential biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

There is no available literature on the structure-activity relationship (SAR) of this compound derivatives. SAR studies are a fundamental component of medicinal chemistry research, where systematic modifications to the chemical structure of a lead compound are made to understand how these changes affect its biological activity. This process is essential for optimizing potency, selectivity, and pharmacokinetic properties. The absence of such studies indicates that this compound has likely not been a focus of significant medicinal chemistry efforts.

Metabolic Studies and Degradation Pathways of 2 1 Methylpyrrolidin 3 Yl Acetic Acid in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes (Non-Human Origin)

Currently, there is no publicly available literature detailing the in vitro metabolic stability or metabolite identification of 2-(1-Methylpyrrolidin-3-yl)acetic acid in non-human hepatic microsomes. However, based on the metabolism of other N-substituted pyrrolidine-containing compounds, several metabolic pathways can be hypothesized. The primary sites for metabolism in hepatic microsomes are typically mediated by cytochrome P450 (CYP450) enzymes.

For a compound like this compound, potential CYP450-mediated reactions could include:

N-demethylation: The removal of the methyl group from the nitrogen atom of the pyrrolidine (B122466) ring is a common metabolic pathway for many N-methylated compounds. This would yield 2-(pyrrolidin-3-yl)acetic acid.

Hydroxylation: Oxidation of the pyrrolidine ring or the acetic acid side chain could occur. Ring hydroxylation could happen at various positions, leading to diastereomeric metabolites.

Oxidation of the Acetic Acid Side Chain: The acetic acid moiety could undergo further oxidation.

By analogy, studies on other complex molecules with pyrrolidine rings have shown that metabolism can be rapid and extensive in rat and human liver microsomes, often involving multiple enzymatic systems. rsc.org

Table 1: Hypothetical Phase I Metabolites of this compound in Non-Human Hepatic Microsomes

| Hypothetical Metabolite | Potential Metabolic Reaction |

| 2-(Pyrrolidin-3-yl)acetic acid | N-demethylation |

| 2-(1-Methyl-x-hydroxypyrrolidin-3-yl)acetic acid | Ring Hydroxylation |

| 2-(1-Methylpyrrolidin-3-yl)-2-hydroxyacetic acid | Side Chain Hydroxylation |

This table is speculative and based on general metabolic pathways of related compounds.

Enzymatic Biotransformation Pathways in Microorganisms or Cell-Free Systems

Specific studies on the enzymatic biotransformation of this compound by microorganisms or in cell-free systems have not been reported. However, research on the microbial degradation of related compounds, such as N-methyl-2-pyrrolidone (NMP), provides insights into potential pathways.

For instance, Alicycliphilus sp. strain BQ1 has been shown to degrade NMP. nih.gov The proposed pathway involves the hydrolytic cleavage of the C-N bond in the pyrrolidone ring by an N-methylhydantoin amidohydrolase, producing γ-N-methylaminobutyric acid. nih.gov This intermediate is then further metabolized. A similar hydrolytic opening of the pyrrolidine ring in this compound could be a plausible initial step in its microbial degradation.

Furthermore, Mycobacterium strains have been identified to degrade pyrrolidine, a process that involves a soluble cytochrome P450. nih.gov This suggests that certain bacteria possess the enzymatic machinery to metabolize the core pyrrolidine structure.

Table 2: Potential Enzymatic Biotransformation Reactions in Microbial Systems

| Potential Reaction | Mediating Organism/Enzyme Type (by Analogy) | Potential Product |

| Hydrolytic Ring Cleavage | Alicycliphilus sp. (N-methylhydantoin amidohydrolase) | Open-chain amino acid derivative |

| Ring Oxidation | Mycobacterium sp. (Cytochrome P450) | Hydroxylated pyrrolidine derivative |

| N-demethylation | Streptomyces sp. | 2-(Pyrrolidin-3-yl)acetic acid |

This table presents hypothetical biotransformation reactions based on studies of structurally similar compounds.

Chemical Degradation Studies and Stability Under Simulated Biological Conditions

There is a lack of specific studies on the chemical degradation and stability of this compound under simulated biological conditions (e.g., varying pH, temperature, and presence of oxidative species).

However, studies on the degradation of related compounds can offer some clues. For example, the photocatalytic degradation of pyrrolidine in water using titanium dioxide has been demonstrated, leading to its complete breakdown into carbon dioxide and ammonia. ijcce.ac.ir This indicates that under certain oxidative conditions, the pyrrolidine ring can be cleaved.

Furthermore, the oxidative degradation of N-methylpyrrolidone (NMP) has been studied, revealing the formation of products such as 5-hydroxy-N-methylpyrrolidone and N-methylsuccinimide. nih.govqub.ac.uk This suggests that oxidation at the carbon adjacent to the nitrogen atom is a potential degradation pathway. The stability of pyrrolidine-containing compounds can also be influenced by pH. qub.ac.uk

Given its structure, this compound may be susceptible to oxidation, particularly at the tertiary amine and the carbon atoms alpha to the nitrogen. The stability would also be influenced by the pH of the solution due to the presence of the carboxylic acid and the tertiary amine functional groups.

Table 3: Potential Chemical Degradation Pathways

| Degradation Type | Potential Reactants/Conditions | Potential Products |

| Oxidation | Oxidizing agents (e.g., hydroxyl radicals) | Ring-opened products, hydroxylated derivatives |

| Photocatalysis | UV light, catalyst (e.g., TiO2) | CO2, NH3, and smaller organic fragments |

| pH-dependent hydrolysis | Acidic or basic conditions | Potential for ring opening or other rearrangements |

This table outlines hypothetical degradation pathways based on the chemical properties of the functional groups present and studies on analogous compounds.

Analytical Method Development and Application for 2 1 Methylpyrrolidin 3 Yl Acetic Acid Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like "2-(1-Methylpyrrolidin-3-yl)acetic acid." Its application is primarily focused on assessing the purity of bulk samples and quantifying the compound's concentration.

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing carboxylic acids involves a C18 column, which is a nonpolar stationary phase. jchr.orgnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (like a phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. jchr.orgajol.info Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient separation of the main compound from any impurities. ajol.info

For the detection of "this compound," which lacks a strong chromophore, UV detection at a low wavelength, typically around 210-225 nm, is common for carboxylic acids. jchr.orgpensoft.net Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the method is accurate, precise, linear, and robust. jchr.orgajol.info This includes determining the limit of detection (LOD) and limit of quantification (LOQ). jchr.orgresearchgate.net For instance, a validated RP-HPLC method for a similar acetic acid derivative demonstrated linearity over a wide concentration range with a correlation coefficient greater than 0.999. jchr.org

Table 1: Example Parameters for a Validated RP-HPLC Method

| Parameter | Typical Value/Condition | Source |

| Column | Kromasil C18 (250 x 4.6mm, 5µm) | jchr.org |

| Mobile Phase | Acetonitrile and Orthophosphoric Acid Buffer | jchr.org |

| Flow Rate | 1.0 mL/min | nih.govajol.inforesearchgate.net |

| Detection | UV at 210 nm | jchr.org |

| Linearity (r²) | > 0.999 | jchr.org |

| LOD | 8.2 µg/mL | jchr.org |

| LOQ | 24.9 µg/mL | jchr.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of "this compound," derivatization is a necessary step to convert it into a more volatile form suitable for GC analysis. A common derivatization process for compounds with active hydrogens, like carboxylic acids and amines, is trimethylsilylation (TMS). nih.gov This involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton with a trimethylsilyl (B98337) group. nih.gov

Once derivatized, the compound can be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the mass-to-charge ratio of the resulting ions. This allows for highly specific detection and quantification, even at trace levels. iaq.dk GC-MS is particularly useful for identifying and quantifying trace impurities or degradation products that may be present in a sample. However, matrix effects, where co-extracted components from the sample interfere with the analysis, can be a challenge and may require careful sample preparation and the use of matrix-matched standards for accurate quantification. nih.govmdpi.com

Capillary Electrophoresis (CE) for Chiral Separations and Ion Analysis

"this compound" possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). As enantiomers often exhibit different pharmacological activities, their separation and analysis are critical. Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for chiral separations. nih.gov

In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE. nih.gov Common chiral selectors include cyclodextrins (CDs), proteins, and chiral polymers. nih.govnih.govumt.edu The principle of separation relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times through the capillary. nih.gov The high efficiency of CE allows for excellent resolution of enantiomers, often with shorter analysis times and lower consumption of samples and reagents compared to HPLC. nih.gov

CE can also be used for the analysis of the ionic form of "this compound." By adjusting the pH of the BGE, the charge state of the molecule can be controlled, influencing its electrophoretic mobility and allowing for its separation and quantification based on its ionic properties.

Table 2: Common Chiral Selectors Used in Capillary Electrophoresis

| Chiral Selector Type | Example | Application Field | Source |

| Cyclodextrins | Hydroxypropyl-β-CD, Sulfobutyl-ether-β-CD | Drug enantioseparation | nih.gov |

| Proteins | α(1)-acid glycoprotein, Avidin | Enantiomeric mixtures | nih.gov |

| Chiral Polymers | Poly(N-Acetyl-Glucosamine) | Pharmaceutical analysis | umt.edu |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Matrix Analysis

For the analysis of "this compound" in complex matrices such as biological fluids (plasma, urine) or environmental samples, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable. These techniques offer superior selectivity and sensitivity compared to single-stage mass spectrometry methods. sci-hub.se

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. nih.gov The analyte is first separated by LC and then ionized. A specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for accurate quantification at very low concentrations. nih.gov The stability of the analyte during sample collection, storage, and analysis is a critical factor that must be carefully managed to ensure reliable results. sci-hub.se

Similarly, GC-MS/MS provides enhanced selectivity for the analysis of derivatized "this compound." The use of MRM in GC-MS/MS helps to eliminate interferences from complex sample matrices, which is particularly important in food safety and environmental monitoring. mdpi.comlcms.cz The development of robust sample preparation techniques, such as Solid-Phase Extraction (SPE), is often necessary to clean up the sample and minimize matrix effects before analysis by these highly sensitive instruments. researchgate.net

Future Perspectives and Emerging Research Avenues for 2 1 Methylpyrrolidin 3 Yl Acetic Acid

Design and Synthesis of Novel Bioactive Scaffolds Incorporating the 2-(1-Methylpyrrolidin-3-yl)acetic Acid Moiety

The pyrrolidine (B122466) ring system is a foundational component in numerous biologically significant substances and approved pharmaceuticals. The this compound moiety, in particular, offers a synthetically accessible and structurally versatile scaffold for the development of new therapeutic agents. Its value lies in the combination of a basic tertiary amine, which can be crucial for receptor interaction and improving pharmacokinetic properties, and a carboxylic acid group that can be readily modified to form amides, esters, and other functional groups to explore structure-activity relationships (SAR).

Research in medicinal chemistry increasingly focuses on using such fragments to construct complex molecules targeting a range of biological systems. For instance, derivatives of 2-methylpyrrolidine (B1204830) have been identified as valuable starting materials for preparing histamine (B1213489) H3 receptor ligands, which are investigated for their potential in treating cognitive disorders and obesity. The synthesis of these complex scaffolds often involves coupling the pyrrolidine-containing fragment with other pharmacophoric elements, such as aromatic or heteroaromatic ring systems. The pyrrolidine structure provides a three-dimensional framework that can orient these appended groups in specific vectors to optimize binding with a biological target.

The development of bioactive scaffolds is not limited to small molecules. These structures can be incorporated into larger systems, such as peptides or complex natural product analogs, to confer specific properties. The inherent chirality of the 3-substituted pyrrolidine ring is of particular importance, as biological targets are stereoselective. The ability to synthesize specific enantiomers of this compound allows for the creation of stereochemically pure final compounds, which is critical for optimizing efficacy and minimizing off-target effects.

| Scaffold Class | Core Moiety | Potential Therapeutic Area | Rationale for Inclusion of Moiety |

|---|---|---|---|

| Histamine H3 Receptor Ligands | 2-Methylpyrrolidine | Cognitive Disorders, Obesity | Provides a key structural element for receptor interaction. |

| Phosphodiesterase-5 (PDE5) Inhibitors | (S)-Prolinol (a precursor) | Erectile Dysfunction | Forms a critical part of the final drug structure (e.g., Avanafil). |

| Hepatitis C Virus (HCV) NS5A Inhibitors | (S)-pyrrolidine derivative | Hepatitis C | Serves as a key intermediate in the synthesis of complex antivirals like Elbasvir. |

| Dopamine (B1211576) Receptor Ligands | (S)-(1-Ethylpyrrolidin-2-yl)methanamine | Schizophrenia (Antipsychotics) | Forms the core of drugs like Raclopride, interacting with the target receptor. |

Application in Probe Development for Biological System Elucidation

Chemical probes are essential tools for dissecting complex biological pathways and validating drug targets. The this compound structure is well-suited for development into such probes. The carboxylic acid functional group serves as a convenient "handle" for chemical modification, allowing for the attachment of various reporter tags without significantly altering the core pharmacophore responsible for target binding.

Potential modifications to create chemical probes include:

Fluorescent Labeling: The acetic acid group can be coupled with a fluorescent dye (e.g., a fluorophore-containing amine) via an amide linkage. The resulting fluorescent probe could be used in cellular imaging techniques like fluorescence microscopy or flow cytometry to visualize the localization of its target protein within cells or tissues.

Biotinylation: Conjugation to biotin, another common modification via the carboxyl group, would allow for the affinity-based purification of the target protein and its binding partners from cell lysates. This is a key step in target identification and proteomic studies.

Radiolabeling: For in vivo imaging techniques such as Positron Emission Tomography (PET), the pyrrolidine scaffold could be synthesized using precursors containing radioisotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For example, the related pyrrolidine derivative Raclopride is famously labeled with ¹¹C to image dopamine D2 receptors in the brain. This approach allows for the non-invasive study of receptor density and occupancy in living subjects.

The development of such probes derived from this compound would enable researchers to study the dynamics of its biological targets in real-time, providing invaluable insights into disease mechanisms and the pharmacology of new therapeutic agents.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more efficient, safer, and environmentally benign. The synthesis of pharmaceutical intermediates like this compound is an area where these principles can have a significant impact. Traditional synthetic routes may involve multiple steps, hazardous reagents, and organic solvents that generate considerable waste.

Emerging research points toward several green chemistry strategies that could be applied to the synthesis of this compound and its precursors:

Use of Greener Solvents: Research into the synthesis of the related compound N-methylpyrrolidine has demonstrated success using water as a solvent instead of toxic and volatile organic compounds. This approach, often facilitated by an inexpensive and environmentally friendly catalyst like potassium carbonate, drastically reduces the environmental impact of the synthesis.

Catalytic Routes: The use of recyclable catalysts, such as ionic liquids like pyrrolidinium (B1226570) acetate, represents another green avenue. These catalysts can promote reactions under solvent-free conditions at room temperature, offering a highly sustainable alternative to conventional methods that require heating and stoichiometric reagents.

| Parameter | Traditional Synthesis Approach | Potential Green Chemistry Approach | Reference for Green Approach Concept |

|---|---|---|---|

| Solvent | Organic solvents (e.g., THF, Dichloromethane) | Water, or solvent-free conditions | |

| Catalyst | Stoichiometric reagents, heavy metals | Inexpensive base (e.g., K₂CO₃), recyclable ionic liquids | |

| Process | Batch processing | Continuous-flow synthesis | |

| Energy | Often requires high temperatures and pressures | Moderate temperatures (e.g., 90°C) or room temperature | |

| Safety | Potential for runaway reactions, handling of hazardous materials | Enhanced control over reaction conditions, reduced waste |

Role of this compound in Multi-Target Ligand Design

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. This has driven a shift in drug discovery from the "one molecule, one target" paradigm to the design of multi-target-directed ligands (MTDLs) that can modulate several key proteins simultaneously. The this compound moiety possesses structural and physicochemical properties that make it a valuable fragment for incorporation into MTDLs.

The N-methylpyrrolidine portion of the molecule is a common feature in many centrally active compounds due to its ability to engage in specific interactions (e.g., ionic, hydrogen bonding) with receptors and enzymes. The basic nitrogen can be protonated at physiological pH, which is often a critical feature for binding to aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin (B10506) receptors. The acetic acid side chain provides a flexible linker and an additional point for interaction or for connecting to another pharmacophore.

The design of MTDLs is a complex process that can be aided by computational methods. Algorithms can evolve existing drug structures to optimize binding to multiple targets. Fragments like this compound can be computationally "stitched" together with other pharmacophores to create novel MTDLs. For example, a fragment that binds to acetylcholinesterase could be linked to a moiety that interacts with serotonin receptors, creating a potential dual-action drug for Alzheimer's disease. The defined three-dimensional structure of the pyrrolidine ring helps to pre-organize the attached pharmacophores in a conformation that is favorable for binding to multiple targets.

Q & A

Basic: What synthetic routes are recommended for 2-(1-Methylpyrrolidin-3-yl)acetic acid, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting pyrrolidine derivatives with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in water/ethanol) . Key parameters include:

- Base selection : Strong bases (NaOH) accelerate reaction rates but may increase side-product formation.

- Solvent : Polar aprotic solvents (DMF) improve solubility, while ethanol balances cost and efficiency.

- Temperature : Room temperature minimizes decomposition, but slight heating (~50°C) enhances kinetics.

Table 1: Comparison of reaction conditions from published protocols

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| NaOH | Water | 25 | 65 | >95% | |

| K₂CO₃ | Ethanol | 50 | 72 | 98% |

Methodological Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate:hexanes 1:1) and purify via recrystallization or column chromatography.

Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation in a 1:1 ethanol/water mixture to obtain high-quality crystals.

Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement, applying anisotropic displacement parameters for non-H atoms .

Critical Parameters:

- Resolution : Aim for data completeness >95% (θ range: 2°–25°).

- R-factor : Target R₁ < 0.05 for high confidence.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Safety data for structurally similar compounds (e.g., 2-(pyridin-3-yl)acetic acid) indicate:

- Hazards : Severe eye irritation (H319), respiratory irritation (H335) .

- PPE : Wear nitrile gloves, lab coat, and sealed goggles. Use fume hoods for weighing and reactions.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Emergency Response:

- Inhalation : Move to fresh air; seek medical attention if persistent cough occurs.

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or incorrect computational models.

- NMR Validation :

- Compare experimental H/C NMR (DMSO-d₆) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set).

- Adjust for solvent polarity using the IEF-PCM solvation model .

- Case Study : A 2024 study on pyrrolidine derivatives found that neglecting solvent effects in DFT led to δH errors >0.5 ppm .

Recommendation: Use ORTEP-3 for visualizing molecular geometry and validating bond angles/distances against XRD data .

Advanced: What strategies improve yield in large-scale synthesis while minimizing impurities?

Answer:

- Process Optimization :

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.

- Workup : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials.

- Impurity Profiling :

Table 2: Impact of reaction scale on yield

| Scale (g) | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 72 | 98 |

| 50 | 68 | 95 |

| 500 | 60 | 90 |

Note: Scale-up requires rigorous temperature control to avoid exothermic runaway .

Advanced: How can computational modeling predict biological activity or metabolic pathways?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like GABA receptors (PDB ID: 6X3T).

- ADME Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .

- Case Study : A 2025 study on pyridine derivatives demonstrated that methyl substitution on pyrrolidine enhances binding affinity by 2.5-fold .

Limitations : Computational models may underestimate stereochemical effects; validate with in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.